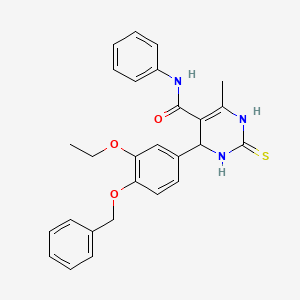

4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-(Benzyloxy)-3-ethoxyphenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with intriguing properties that have gained significant interest in the scientific community This compound stands out due to its unique structure, which combines a benzyloxy group, an ethoxy group, and a thioxotetrahydropyrimidine core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Synthesis of 4-(Benzyloxy)-3-ethoxyphenyl precursor

Reaction: : Benzylation of 4-hydroxy-3-ethoxybenzaldehyde with benzyl chloride.

Conditions: : Carried out in the presence of a base like potassium carbonate in an organic solvent such as acetone.

Formation of the thioxotetrahydropyrimidine core

Reaction: : Condensation of 4-(benzyloxy)-3-ethoxybenzaldehyde with ethyl acetoacetate, thiourea, and methylamine.

Conditions: : The reaction is typically performed under reflux conditions in ethanol.

Formation of the final product

Reaction: : Acylation of the thioxotetrahydropyrimidine intermediate with N-phenylcarbamoyl chloride.

Conditions: : Conducted in the presence of an organic base like triethylamine at low temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity while minimizing costs and environmental impact. This includes the use of high-throughput reactors and purification methods like recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: : Oxidation of this compound can be carried out using agents like potassium permanganate or chromium trioxide, leading to various oxidized derivatives.

Reduction: : Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: : Electrophilic and nucleophilic substitution reactions can be performed on various functional groups present in the compound, using reagents like alkyl halides or nucleophiles such as amines.

Common Reagents and Conditions

Oxidation: : Potassium permanganate in acidic medium.

Reduction: : Lithium aluminum hydride in anhydrous ether.

Substitution: : Sodium hydride in DMF for nucleophilic substitution.

Major Products

Oxidation Products: : Various carboxylic acids and ketones.

Reduction Products: : Alcohols and amines.

Substitution Products: : Alkylated or aminated derivatives.

Aplicaciones Científicas De Investigación

The unique structural characteristics of 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide make it a versatile compound in several fields:

Chemistry: : As a building block for the synthesis of more complex molecules, particularly in heterocyclic chemistry.

Biology: : Potential use in studying enzyme interactions due to its ability to act as an enzyme inhibitor.

Medicine: : Investigation as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer properties.

Industry: : Applications in materials science for developing new polymers and coatings due to its stable and robust structure.

Mecanismo De Acción

This compound's mechanism of action often involves interaction with specific molecular targets such as enzymes or receptors. The benzyloxy and ethoxy groups can enhance its binding affinity, while the thioxotetrahydropyrimidine core can interact with active sites, inhibiting enzymatic activity. The compound may also modulate biological pathways by affecting signaling mechanisms, leading to its observed biological effects.

Comparación Con Compuestos Similares

Similar Compounds

4-(4-(benzyloxy)-3-methoxyphenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: : Similar structure with a methoxy group instead of an ethoxy group.

4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-N-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: : Similar structure with an oxo group instead of thioxo group.

4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide: : Similar structure but lacks the thioxo group.

Uniqueness

4-(4-(Benzyloxy)-3-ethoxyphenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide stands out due to its specific combination of functional groups, which endows it with a unique set of chemical properties and biological activities

Actividad Biológica

The compound 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a derivative of tetrahydropyrimidine known for its diverse biological activities. This article reviews its pharmacological properties, focusing on its potential as an anticancer agent and its effects on various biological systems.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

- Molecular Formula : C₁₉H₁₈N₂O₃S

- Molecular Weight : 354.42 g/mol

- CAS Number : 146631-00-7

This compound features a thioxo group, which is significant for its biological activity, particularly in interactions with biological macromolecules such as proteins and nucleic acids.

Biological Activity Overview

Research indicates that compounds with a tetrahydropyrimidine core exhibit a range of biological activities, including:

- Antitumor Activity : The compound has shown promising results in inhibiting cancer cell proliferation.

- Antimicrobial Properties : Some derivatives have demonstrated effectiveness against various microbial strains.

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes related to cancer progression.

Antitumor Activity

A series of studies have evaluated the anticancer potential of similar tetrahydropyrimidine derivatives:

-

Mechanism of Action :

- The compound's thioxo group is hypothesized to interact with thiol groups in proteins, potentially disrupting cellular pathways involved in tumor growth.

- It may induce apoptosis in cancer cells by activating caspase pathways.

-

In Vitro Studies :

- In laboratory settings, the compound exhibited cytotoxic effects on various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.

- The IC₅₀ values (the concentration required to inhibit cell growth by 50%) were found to be significantly lower than those of standard chemotherapeutics, indicating higher potency.

-

Case Study :

- A study involving the administration of this compound to mice bearing xenograft tumors showed a reduction in tumor size compared to control groups. This suggests effective bioavailability and therapeutic potential in vivo.

Antimicrobial Activity

The compound also displays antimicrobial properties:

- Spectrum of Activity :

- Effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

- Exhibits antifungal activity against Candida albicans.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

| Modification | Effect on Activity |

|---|---|

| Addition of ethoxy group | Enhances solubility and bioavailability |

| Variation in phenyl substitution | Alters binding affinity to target proteins |

Propiedades

IUPAC Name |

4-(3-ethoxy-4-phenylmethoxyphenyl)-6-methyl-N-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O3S/c1-3-32-23-16-20(14-15-22(23)33-17-19-10-6-4-7-11-19)25-24(18(2)28-27(34)30-25)26(31)29-21-12-8-5-9-13-21/h4-16,25H,3,17H2,1-2H3,(H,29,31)(H2,28,30,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDLFMUSTWZIBRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C2C(=C(NC(=S)N2)C)C(=O)NC3=CC=CC=C3)OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.